molecular formula C8H12O3 B13064571 6-Methylheptane-2,3,5-trione

6-Methylheptane-2,3,5-trione

Cat. No.: B13064571
M. Wt: 156.18 g/mol
InChI Key: DMDSYVKWIBZBFF-UHFFFAOYSA-N
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Description

6-Methylheptane-2,3,5-trione is an organic compound with the molecular formula C8H12O3. It is a triketone, meaning it contains three ketone functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Methylheptane-2,3,5-trione can be synthesized through the methylation of heptane-2,4,6-trione. This process involves the use of alkali metal enolates or an enamine intermediate of the parent compound . The reaction conditions typically include the presence of a base to facilitate the methylation process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, similar compounds are often produced through large-scale organic synthesis techniques. These methods may involve the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Methylheptane-2,3,5-trione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where one of the ketone groups is replaced by another functional group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

6-Methylheptane-2,3,5-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methylheptane-2,3,5-trione involves its interaction with various molecular targets. The compound’s triketone structure allows it to participate in multiple chemical reactions, influencing metabolic pathways and enzyme activities. The specific pathways and targets depend on the context of its use, such as in biological systems or industrial processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methylheptane-2,3,5-trione is unique due to its specific methylation pattern, which influences its reactivity and applications. The presence of the methyl group at the 6th position can affect the compound’s stability, solubility, and interaction with other molecules, making it distinct from its analogs.

Properties

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

6-methylheptane-2,3,5-trione

InChI

InChI=1S/C8H12O3/c1-5(2)7(10)4-8(11)6(3)9/h5H,4H2,1-3H3

InChI Key

DMDSYVKWIBZBFF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)CC(=O)C(=O)C

Origin of Product

United States

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